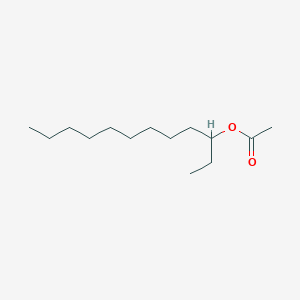
3-Acetoxydodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetoxydodecane, also known as dodecan-3-yl acetate, is an organic compound with the molecular formula C14H28O2. It is an ester derived from the reaction of dodecanol and acetic acid. This compound is characterized by its pleasant odor and is often used in the fragrance industry. Its chemical structure consists of a twelve-carbon chain with an acetate group attached to the third carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetoxydodecane can be synthesized through the esterification of dodecanol with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of dodecanol to this compound. The reaction can be represented as follows:
C12H25OH+CH3COOH→C12H25OCOCH3+H2O
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of dodecanol with acetic acid in the presence of an acid catalyst. The reaction mixture is continuously distilled to remove water, which drives the reaction towards the formation of the ester. The final product is then purified through distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Acetoxydodecane undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to yield dodecanol and acetic acid.
Oxidation: Oxidation of this compound can lead to the formation of dodecanoic acid and acetic acid.
Substitution: The acetate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as ammonia or amines under mild conditions.
Major Products Formed:
Hydrolysis: Dodecanol and acetic acid.
Oxidation: Dodecanoic acid and acetic acid.
Substitution: Various substituted dodecanes depending on the nucleophile used.
Scientific Research Applications
3-Acetoxydodecane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential pheromonal activity in insects.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the fragrance industry for its pleasant odor and as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of 3-acetoxydodecane involves its interaction with specific molecular targets. In biological systems, it may act as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
3-Acetoxydodecane can be compared with other similar compounds such as:
3-Acetoxydecane: Similar structure but with a ten-carbon chain.
3-Acetoxyhexadecane: Similar structure but with a sixteen-carbon chain.
3-Acetoxyoctane: Similar structure but with an eight-carbon chain.
Uniqueness: this compound is unique due to its specific chain length and the position of the acetate group, which imparts distinct physicochemical properties and biological activities compared to its analogs.
Properties
CAS No. |
60826-26-8 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
dodecan-3-yl acetate |
InChI |
InChI=1S/C14H28O2/c1-4-6-7-8-9-10-11-12-14(5-2)16-13(3)15/h14H,4-12H2,1-3H3 |
InChI Key |
UFPTVIVEVKFJOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















